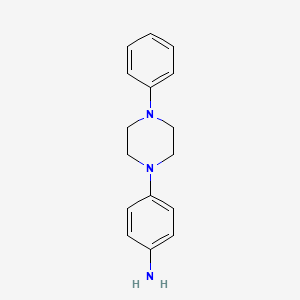

4-(4-Phenylpiperazin-1-yl)aniline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-(4-phenylpiperazin-1-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3/c17-14-6-8-16(9-7-14)19-12-10-18(11-13-19)15-4-2-1-3-5-15/h1-9H,10-13,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVBJVJRUQPPRJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70429360 | |

| Record name | 4-(4-phenylpiperazin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68944-97-8 | |

| Record name | 4-(4-phenylpiperazin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 4 4 Phenylpiperazin 1 Yl Aniline

Established Synthetic Routes

The construction of 4-(4-phenylpiperazin-1-yl)aniline is typically not a single-step process but rather a multi-step synthesis that combines the formation of carbon-nitrogen bonds with a final reduction step. medium.com This approach allows for the controlled assembly of the complex molecular architecture.

Multi-Step Synthesis Approaches

The most common and established pathway to synthesize 4-(4-phenylpiperazin-1-yl)aniline involves a two-stage process. The first stage focuses on constructing the core framework by coupling the phenylpiperazine moiety with a nitrophenyl group. The second, and final, stage involves the chemical reduction of the nitro group to the desired aniline (B41778).

This sequence can be summarized as:

Precursor Synthesis : A nucleophilic substitution reaction is performed between 1-phenylpiperazine (B188723) and a 4-halonitrobenzene, such as 4-chloronitrobenzene or 4-fluoronitrobenzene. chemsrc.com This reaction forms the intermediate compound, 1-(4-nitrophenyl)-4-phenylpiperazine (B15484186).

Nitro Group Reduction : The nitro intermediate is then converted to the final product, 4-(4-phenylpiperazin-1-yl)aniline, through the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This transformation is critical and can be accomplished using several distinct methods. wikipedia.orgcommonorganicchemistry.com

This sequential approach is advantageous as it utilizes readily available starting materials and allows for high purity of the final product. uva.nl

Nitro Reduction Pathways to Aniline Derivatives

The reduction of an aromatic nitro group is one of the most fundamental transformations in organic synthesis for producing anilines. wikipedia.org In the synthesis of 4-(4-phenylpiperazin-1-yl)aniline, the conversion of the precursor 1-(4-nitrophenyl)-4-phenylpiperazine is the final and crucial step. Several reliable methods are employed for this purpose.

Catalytic hydrogenation is a widely used, efficient, and clean method for the reduction of nitro groups. commonorganicchemistry.com The process involves gaseous hydrogen (H₂) and a heterogeneous metal catalyst. google.com

Raney Nickel : This catalyst is highly effective for converting aromatic nitro compounds to anilines. cetjournal.it In a documented procedure for a structurally related compound, the nitro-containing precursor is dissolved in a solvent like dimethylformamide (DMF), and Raney nickel is added as the catalyst. The reaction proceeds under hydrogen pressure at an elevated temperature (e.g., 45-50°C) for several hours to yield the corresponding aniline. tdcommons.org

Palladium on Carbon (Pd/C) : Pd/C is another premier catalyst for nitro reductions due to its high activity and efficiency under mild conditions. commonorganicchemistry.com A typical procedure involves stirring the nitro compound with a 10% Pd/C catalyst in a solvent such as ethanol (B145695) under a hydrogen atmosphere at room temperature. chemicalbook.com Theoretical studies confirm that the catalytic hydrogenation of nitrobenzene (B124822) to aniline is a highly favorable process on platinum-group metal surfaces. lboro.ac.ukresearchgate.net

Table 1: Common Catalysts for Catalytic Hydrogenation of Nitroarenes

| Catalyst | Hydrogen Source | Typical Conditions |

| Raney Nickel | H₂ Gas | 45-50°C, Elevated Pressure |

| Palladium on Carbon (Pd/C) | H₂ Gas | Room Temperature, 1 atm H₂ |

Before the widespread adoption of catalytic hydrogenation, reductions using metals in acidic media were the standard. These methods are still valuable, especially in laboratory settings, and offer good chemoselectivity. commonorganicchemistry.com

Iron (Fe) : The reduction of nitroarenes using iron powder in the presence of an acid (like acetic acid or hydrochloric acid) or a salt (like ammonium (B1175870) chloride) is a classic and cost-effective method known as the Béchamp reduction. This technique is robust and tolerates a wide variety of other functional groups. commonorganicchemistry.com

Tin (Sn) and Tin(II) Chloride (SnCl₂) : Stannous chloride (SnCl₂) in an acidic solvent provides a mild method for reducing nitro groups to amines and is compatible with many sensitive functional groups. commonorganicchemistry.com Metallic tin in the presence of concentrated hydrochloric acid is also an effective reducing agent for this transformation. wikipedia.org

Table 2: Reagents for Metal-Catalyzed Nitro Reduction

| Metal Reagent | Co-reagent | Common Name/Type |

| Iron (Fe) | Acetic Acid / NH₄Cl | Béchamp Reduction |

| Tin(II) Chloride (SnCl₂) | Hydrochloric Acid | Mild Reduction |

| Zinc (Zn) | Acetic Acid | Mild Reduction |

Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) can serve as a convenient source of hydrogen for transfer hydrogenation reactions, avoiding the need for high-pressure gaseous hydrogen. This method requires a catalyst to facilitate the decomposition of hydrazine and the transfer of hydrogen to the nitro group.

Catalysts for Hydrazine Reduction : Various metal catalysts can be employed, with Palladium on carbon (Pd/C) being a common choice. researchgate.net Iron compounds such as iron(III) chloride (FeCl₃) have also been shown to effectively catalyze the reduction of nitrobenzenes with hydrazine hydrate, yielding anilines in excellent yields. researchgate.net This method is particularly attractive as it can sometimes offer different selectivity compared to catalytic hydrogenation. researchgate.net

Table 3: Catalytic Systems for Hydrazine Hydrate Reduction

| Catalyst | Hydrazine Role | Key Advantage |

| Pd/C | Hydrogen Donor | Avoids H₂ gas handling |

| FeCl₃·6H₂O | Hydrogen Donor | High catalytic activity |

Nucleophilic Substitution Reactions in Precursor Synthesis

In this reaction, the piperazine (B1678402) nitrogen of 1-phenylpiperazine acts as the nucleophile. It attacks the carbon atom bearing a halogen (typically chlorine or fluorine) on a nitro-substituted benzene (B151609) ring, such as 4-chloronitrobenzene. chemsrc.com The electron-withdrawing nitro group is essential for this reaction, as it activates the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex). researchgate.net

A representative procedure involves heating 1-phenylpiperazine with a 4-halonitrobenzene in a polar aprotic solvent like N-Methyl-pyrrolidone (NMP) or dimethylformamide (DMF), often in the presence of a base like triethylamine (B128534) to neutralize the hydrogen halide formed during the reaction. tdcommons.org The successful formation of this C-N bond is critical before the final nitro reduction step.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. nih.gov This technology has been successfully applied to the synthesis of various N-arylated compounds, including derivatives of 4-(4-phenylpiperazin-1-yl)aniline. The primary approach involves the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.

In a typical microwave-assisted protocol, 1-phenylpiperazine is coupled with a 4-halo-nitrobenzene, followed by the reduction of the nitro group to an amine. The use of microwave irradiation significantly reduces the reaction time from hours to minutes compared to conventional heating methods. nih.gov For instance, the coupling of 1-phenylpiperazine with 4-bromonitrobenzene can be achieved using a palladium catalyst such as Pd(OAc)₂ with a suitable phosphine (B1218219) ligand like X-Phos, and a base such as KOt-Bu. beilstein-journals.org The subsequent reduction of the nitro intermediate can also be expedited under microwave irradiation.

The advantages of this approach include not only a dramatic reduction in reaction time but also often lead to higher product yields and cleaner reaction profiles. nih.govnih.gov

Novel Synthetic Route Development

The quest for more efficient and sustainable synthetic methods has driven the exploration of novel routes to 4-(4-phenylpiperazin-1-yl)aniline. These include the development of transition-metal-free methodologies, the use of reactive intermediates like benzynes, and the design of one-pot reaction sequences.

Exploration of Transition-Metal-Free Methodologies

While palladium-catalyzed reactions are highly effective, the development of transition-metal-free alternatives is a significant goal in green chemistry. One promising approach is the use of diaryliodonium salts as arylating agents for the N-arylation of piperazine derivatives. mdpi.com This method avoids the cost and potential toxicity associated with transition metal catalysts. nih.gov

The reaction typically involves the treatment of 1-phenylpiperazine with a suitable diaryliodonium salt, such as diphenyliodonium (B167342) triflate, in the presence of a base. mdpi.com While this methodology has been successfully applied to the N-arylation of various amines, its specific application to the synthesis of 4-(4-phenylpiperazin-1-yl)aniline from 4-aminophenyl-functionalized diaryliodonium salts is an area of ongoing research. The reaction conditions, such as the choice of solvent and base, are crucial for achieving high yields and selectivity.

Benzyne-Induced Ring Opening Strategies for Piperazine Scaffolds

The use of highly reactive intermediates like benzynes offers a unique approach to the construction of complex molecules. In principle, a benzyne (B1209423) intermediate, generated from a suitable precursor such as an o-silylaryl triflate, could react with a functionalized piperazine. However, a more conceptually novel approach would involve a benzyne-induced ring opening of a different heterocyclic system to form the desired piperazine scaffold, although this is a less direct and more complex strategy.

A more plausible, though still challenging, benzyne-based synthesis of 4-(4-phenylpiperazin-1-yl)aniline could involve the reaction of benzyne with a pre-functionalized piperazine. For instance, benzyne generated in situ could be trapped by a piperazine derivative bearing a protected aniline moiety. masterorganicchemistry.com The regioselectivity of the nucleophilic addition of the piperazine nitrogen to the unsymmetrical benzyne would be a critical factor to control.

One-Pot Reaction Sequences

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. For the synthesis of 4-(4-phenylpiperazin-1-yl)aniline, a one-pot procedure could involve the sequential reaction of a dihaloarene with two different amines or an aniline derivative with a bis(2-haloethyl)amine.

A potential one-pot synthesis could start from 1,4-dihalobenzene. The first step would be a selective mono-amination with aniline under carefully controlled conditions to form 4-haloaniline. Subsequently, without isolation of the intermediate, 1-phenylpiperazine would be added to the reaction mixture to undergo a second amination, yielding the final product. The success of such a strategy would depend heavily on the differential reactivity of the two C-X bonds and the nucleophiles.

Another conceptual one-pot approach could involve the reductive amination of 4-nitroaniline (B120555) with a suitable diketone precursor to the piperazine ring, followed by cyclization and further functionalization. pcbiochemres.com

Optimization of Reaction Conditions and Yield

The efficiency of any synthetic protocol is highly dependent on the optimization of various reaction parameters. For the synthesis of 4-(4-phenylpiperazin-1-yl)aniline, particularly through the widely used Buchwald-Hartwig amination, the choice of solvent is critical.

Solvent System Optimization

The solvent plays a crucial role in the Buchwald-Hartwig amination by influencing the solubility of reactants, catalyst stability, and reaction kinetics. acs.org A study on the amination of p-bromotoluene with piperazine under microwave heating investigated the effect of different solvent classes. acs.orgdtu.dk

The findings from this related system can be extrapolated to the synthesis of 4-(4-phenylpiperazin-1-yl)aniline. Nonpolar aprotic solvents like toluene (B28343) and xylene are commonly used and have been shown to favor the desired mono-arylation product. acs.orgacsgcipr.org In contrast, polar aprotic solvents can sometimes lead to side reactions. For the coupling of piperazine with p-bromotoluene, m-xylene (B151644) was identified as a highly suitable solvent, providing good selectivity for the monosubstituted product. acs.orgdtu.dk

For the synthesis of 4-(4-phenylpiperazin-1-yl)aniline, a systematic screening of solvents would be necessary to determine the optimal system. This would likely involve comparing nonpolar aprotic solvents (e.g., toluene, xylene, dioxane) with polar aprotic solvents (e.g., DMF, DMSO) to maximize the yield and purity of the desired product. researchgate.net The choice of solvent can also be influenced by the specific palladium catalyst and ligand system being employed. wikipedia.org Some modern methods even explore solvent-free conditions, particularly in the context of green chemistry. nih.gov

Temperature and Pressure Parameter Studies

The synthesis of 4-(4-phenylpiperazin-1-yl)aniline, often achieved through methods like the Buchwald-Hartwig amination or nucleophilic aromatic substitution, is significantly influenced by reaction temperature. While comprehensive pressure studies are less commonly detailed in publicly available literature for this specific compound, the impact of temperature has been a key focus of optimization.

One common synthetic route involves the reaction of an aniline derivative with a suitably substituted piperazine. For instance, the synthesis of N-aryl piperazines from anilines using bis(2-chloroethyl)amine (B1207034) hydrochloride is typically conducted at elevated temperatures. sci-hub.stnih.gov Research on the synthesis of various phenylpiperazine derivatives has demonstrated that temperatures around 150°C are often employed to drive the reaction to completion. sci-hub.stnih.gov For example, the cyclization of an aniline with bis(2-chloroethyl)amine hydrochloride in a solvent like diethylene glycol monomethyl ether is carried out at 150°C for several hours. nih.gov

The following interactive table illustrates the typical effect of temperature on the yield of N-arylpiperazine synthesis, based on general findings in the field.

Effect of Temperature on N-Arylpiperazine Synthesis Yield

| Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |

| 70 | 24 | Low | Incomplete reaction observed. |

| 90 | 12 | Moderate | Significant product formation. |

| 110 | 8 | High | Optimal temperature for many systems. |

| 130 | 6 | High | Faster reaction but potential for side products. |

| 150 | 4 | Decreased | Potential for thermal degradation of reactants or products. |

Note: This table is illustrative and based on general observations for N-arylpiperazine synthesis. Actual results for 4-(4-phenylpiperazin-1-yl)aniline may vary.

Pressure is primarily a significant factor when gaseous reactants are involved or when the reaction is carried out at temperatures above the boiling point of the solvent. In many lab-scale syntheses of 4-(4-phenylpiperazin-1-yl)aniline conducted in high-boiling point solvents, the reactions are run at atmospheric pressure. However, in industrial settings, particularly for hydrogenations or other reactions involving gases, pressure can be a critical parameter to control reaction rates and ensure the solubility of gaseous reactants.

Catalyst Selection and Loading Effects

The choice of catalyst and its loading are paramount in palladium-catalyzed syntheses of 4-(4-phenylpiperazin-1-yl)aniline. The Buchwald-Hartwig amination, a powerful method for forming C-N bonds, relies on a palladium precursor and a supporting ligand.

Catalyst Selection: The catalyst system typically consists of a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and a phosphine-based ligand. The ligand plays a crucial role in stabilizing the palladium center, promoting the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and influencing the reaction's scope and efficiency.

For the amination of aryl chlorides, which are often the precursors for aniline synthesis, electron-rich and sterically hindered phosphine ligands are generally preferred. Examples of commonly used ligands include:

Biarylphosphines: Such as XPhos, SPhos, and RuPhos. These ligands have been shown to be effective for a wide range of amination reactions.

Josiphos-type ligands: These ferrocenyl-based ligands are also known to be highly active.

N-Heterocyclic Carbenes (NHCs): In some cases, NHC ligands can offer an alternative to phosphines and have shown high activity in palladium-catalyzed aminations. nih.gov

Research in the field of palladium-catalyzed aminations continuously aims to develop more active catalyst systems that can operate at very low loadings (down to parts-per-million levels). However, for many applications, catalyst loadings in the range of 0.5 to 2 mol% are common. The optimal loading is a balance between achieving a reasonable reaction time and minimizing catalyst cost.

The following interactive table provides an illustrative overview of how catalyst and ligand selection, along with catalyst loading, can impact the yield of a typical Buchwald-Hartwig amination reaction for the synthesis of an N-arylpiperazine.

Effect of Catalyst System and Loading on Yield

| Palladium Source | Ligand | Catalyst Loading (mol%) | Yield (%) |

| Pd(OAc)₂ | P(t-Bu)₃ | 2 | Moderate |

| Pd₂(dba)₃ | XPhos | 1 | High |

| Pd(OAc)₂ | SPhos | 1 | High |

| Pd₂(dba)₃ | RuPhos | 0.5 | Good |

| Pd(OAc)₂ | None | 5 | Very Low |

Note: This table is for illustrative purposes and based on general trends in Buchwald-Hartwig amination. The performance of each catalyst system can be highly substrate-dependent.

Industrial Synthesis Considerations

Scaling up the synthesis of 4-(4-phenylpiperazin-1-yl)aniline from the laboratory to an industrial scale introduces a new set of challenges and considerations. The primary goals of industrial synthesis are to ensure a safe, cost-effective, and environmentally sustainable process that delivers a product of consistent quality.

Key considerations for the industrial synthesis of 4-(4-phenylpiperazin-1-yl)aniline include:

Cost of Raw Materials: The choice of starting materials is heavily influenced by their cost and availability on a large scale. For instance, while aryl bromides or iodides might be more reactive in laboratory-scale Buchwald-Hartwig aminations, the less expensive but less reactive aryl chlorides are often preferred in industrial processes.

Catalyst Cost and Removal: Palladium catalysts, while highly effective, are expensive. Therefore, developing highly active catalysts that can be used at very low loadings is a major focus of industrial research. Furthermore, the removal of residual palladium from the final product is a critical issue, especially if the compound is intended for pharmaceutical applications, as strict limits on heavy metal impurities are enforced. This often necessitates additional purification steps.

Reaction Solvents: The choice of solvent is critical. Industrially, factors such as cost, safety (flammability, toxicity), environmental impact, and ease of recovery and recycling are paramount. While solvents like dioxane or toluene are common in laboratory settings, more benign and easily recoverable solvents are sought for large-scale production.

Process Safety: The potential for runaway reactions, especially in exothermic processes, must be carefully assessed and managed. This includes proper reactor design, temperature control, and emergency shutdown procedures. The handling of pyrophoric or air-sensitive reagents also requires specialized equipment and procedures.

Work-up and Purification: The isolation and purification of the final product must be efficient and scalable. This may involve crystallization, distillation, or chromatography. The choice of method depends on the physical properties of the product and the nature of the impurities. Minimizing the number of purification steps is key to reducing costs and maximizing throughput.

Waste Management: Industrial chemical processes generate waste streams that must be managed responsibly. This includes the treatment of solvent waste, aqueous waste, and any solid byproducts. "Green chemistry" principles are increasingly being applied to minimize waste generation at the source.

For the synthesis of N-arylpiperazines, industrial processes often favor nucleophilic aromatic substitution (SNAr) reactions when possible, as they avoid the use of expensive and potentially problematic palladium catalysts. mdpi.com However, for less activated aromatic systems where SNAr is not feasible, the optimization of palladium-catalyzed processes, with a focus on catalyst efficiency and recycling, remains a key area of development.

Chemical Transformations and Reactivity of 4 4 Phenylpiperazin 1 Yl Aniline

Functional Group Interconversions

The functional groups of 4-(4-phenylpiperazin-1-yl)aniline can be chemically modified to introduce new functionalities, thereby altering the molecule's properties for various applications.

The primary aromatic amine is a versatile handle for numerous transformations. A key reaction is diazotization, which converts the amino group into a diazonium salt. This intermediate is highly reactive and can be substituted by a wide range of nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions. wikipedia.orgorganic-chemistry.org For instance, treatment with copper(I) halides (CuCl, CuBr) can introduce the corresponding halogen atoms onto the aromatic ring. wikipedia.org Similarly, reaction with potassium iodide yields the iodo-substituted derivative. organic-chemistry.org The cyano group can also be introduced using copper(I) cyanide. wikipedia.org Furthermore, heating the diazonium salt in aqueous acid leads to the formation of the corresponding phenol.

The secondary amine in the piperazine (B1678402) ring is also amenable to functionalization. It can readily undergo N-alkylation with alkyl halides or N-acylation with acyl chlorides or anhydrides in the presence of a base. nih.govresearchgate.net These reactions allow for the introduction of a wide variety of substituents at the N-4 position of the piperazine ring, further diversifying the chemical space accessible from the parent compound.

The table below provides a summary of potential functional group interconversions for 4-(4-phenylpiperazin-1-yl)aniline.

| Starting Functional Group | Target Functional Group | Reagents and Conditions | Product |

| Primary Aromatic Amine | Aryl Halide (Cl, Br) | 1. NaNO₂, aq. HCl, 0-5 °C; 2. CuCl or CuBr | 1-(4-Halophenyl)-4-phenylpiperazine |

| Primary Aromatic Amine | Aryl Iodide | 1. NaNO₂, aq. HCl, 0-5 °C; 2. KI | 1-(4-Iodophenyl)-4-phenylpiperazine |

| Primary Aromatic Amine | Benzonitrile | 1. NaNO₂, aq. HCl, 0-5 °C; 2. CuCN, KCN | 4-(4-Phenylpiperazin-1-yl)benzonitrile |

| Primary Aromatic Amine | Phenol | 1. NaNO₂, aq. HCl, 0-5 °C; 2. H₂O, heat | 4-(4-Phenylpiperazin-1-yl)phenol |

| Secondary Piperazine Amine | N-Alkyl Piperazine | R-X (alkyl halide), base (e.g., K₂CO₃ or Et₃N), solvent (e.g., DMF or CH₃CN) | 1-(4-Aminophenyl)-4-alkyl-4-phenylpiperazinium halide (or neutral product after deprotonation) |

| Secondary Piperazine Amine | N-Acyl Piperazine | RCOCl or (RCO)₂O, base (e.g., pyridine (B92270) or Et₃N), solvent (e.g., CH₂Cl₂ or THF) | N-(4-(4-Acyl-4-phenylpiperazin-1-yl)phenyl)acetamide (if aniline (B41778) is also acylated) or 1-(4-aminophenyl)-4-phenylpiperazin-1-yl)-1-ethanone |

Derivatization Strategies and Analogue Design

Design Principles for Structural Modification

The structural modification of the 4-(4-phenylpiperazin-1-yl)aniline scaffold is guided by established medicinal chemistry principles aimed at optimizing interactions with biological targets. Key design strategies involve modulating the electronic properties, steric bulk, and hydrogen bonding capabilities of the molecule.

Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to understanding how different functional groups impact activity. For related scaffolds like 4-anilinoquinazolines, it has been shown that the quinazoline (B50416) moiety is essential for activity, while substituents on both the quinazoline and aniline (B41778) rings significantly modulate potency, with electron-donating groups often being favored. nih.gov Similarly, for 4-anilidopiperidine analogues, the N-phenyl-N-piperidin-4-yl-propionamide moiety is crucial for selective binding to the μ-opioid receptor. nih.gov

Bioisosteric Replacement: This principle involves substituting one part of the molecule with a chemical group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological properties. For example, replacing the piperazine (B1678402) ring with a morpholine (B109124) or pyrrolidine (B122466) group often results in a significant decrease in activity, highlighting the importance of the two nitrogen atoms in the piperazine ring for biological interactions. nih.gov

Synthesis of N-Substituted Aniline Derivatives

The primary amino group of the aniline moiety is a prime target for derivatization, allowing for the introduction of a wide array of functional groups through N-substitution. This can be achieved via N-acylation, N-alkylation, and other coupling reactions.

N-acylation is a common strategy to introduce amide functionalities. This is typically accomplished by reacting the parent aniline with various acylating agents such as acid chlorides or anhydrides in the presence of a base. derpharmachemica.com For instance, the amidation of a similar piperazine intermediate has been successfully carried out using various acid halides to yield the corresponding N-acyl derivatives. nih.gov These reactions are often straightforward and provide a diverse set of amides for biological evaluation.

Another approach involves the synthesis of glycine (B1666218) derivatives. The amino group can be converted into a glycine side arm, which can mimic the glycine amino acid and potentially improve the physicochemical and biological properties of the molecule. nih.gov

| Reaction Type | Reagents | Product Type | Reference |

| N-Acylation | Acid Chlorides, Triethylamine (B128534) | N-Aryl Amides | nih.gov |

| N-Acylation | N-Acylbenzotriazole | N-Aryl Amides (for sensitive substrates) | derpharmachemica.com |

| N-Alkylation | Alkyl Halides, Base | N-Alkyl Anilines | researchgate.net |

| Glycine Derivative Synthesis | Chloroacetic acid, Base | N-Phenylglycine Derivatives | nih.gov |

This table summarizes common synthetic strategies for creating N-substituted derivatives of the aniline moiety.

Modification of the Piperazine Ring System

The piperazine ring is a critical component of the scaffold, and its modification offers another avenue for analogue design. The nitrogen atoms of the piperazine ring, particularly the one not attached to the phenylaniline core, can be substituted to modulate the compound's properties.

Studies on related compounds have shown that the nature of the substituent on the piperazine ring can have a profound impact on biological activity. For example, introducing bulkier substituents on the piperazine ring has been shown to diminish the anti-proliferative activity in certain classes of compounds. nih.gov Conversely, the introduction of a small acyl group, such as an acetyl group, to the piperazine nitrogen led to a significant improvement in cellular potency in a series of mTOR inhibitors. mit.edu

Furthermore, the aryl group attached to the piperazine ring can be varied. A series of small molecules based on a 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine (B39311) scaffold were synthesized with different substituents on the piperazine ring, leading to the discovery of potent inhibitors of inflammatory caspases. nih.gov The introduction of halogen atoms, such as fluorine, to the phenyl ring of the N-phenylpiperazine moiety has also been explored to enhance activity. nih.gov

| Modification Site | Modification Type | Example Substituent | Observed Effect | Reference |

| Piperazine Nitrogen (N-4) | Acylation | Acetyl | 13-fold improvement in cellular potency (mTOR inhibitors) | mit.edu |

| Piperazine Nitrogen (N-4) | Alkylation | Ethylbenzene | Low nanomolar Kᵢ values (caspase inhibitors) | nih.gov |

| Piperazine Nitrogen (N-4) | Introduction of bulky groups | - | Diminution of inhibitory activity | nih.gov |

| Phenyl Ring on Piperazine | Halogenation | Fluorine | Enhanced anti-tumor activity | nih.gov |

This table illustrates various modifications to the piperazine ring system and their impact on biological activity based on studies of related scaffolds.

Introduction of Diverse Chemical Moieties

To expand chemical diversity and explore new regions of chemical space, various chemical moieties can be introduced onto the 4-(4-phenylpiperazin-1-yl)aniline scaffold. This can involve derivatization at the aniline, the phenyl group of the phenylpiperazine, or the piperazine ring itself.

One strategy is the synthesis of chalcone-piperazine hybrids, where chalcone (B49325) functionalities are incorporated. These derivatives have shown promising anti-tumor activity, with the substitution of halogen atoms on the benzene (B151609) ring significantly influencing their potency. nih.gov Another approach involves the nucleophilic substitution reaction of a piperazine intermediate with various sulfonyl and acid chlorides to generate a series of novel derivatives. eurjchem.com For example, compounds with 4-(3-methoxy)-benzoyl and 4-(2-trifluoromethyl)-benzenesulfonyl groups have been synthesized and evaluated for their biological activities. eurjchem.com

The introduction of diverse heterocyclic systems is also a common strategy. The aniline nitrogen or the piperazine nitrogen can be used as a handle to attach various heterocyclic rings, further expanding the structural diversity of the analogues.

Scaffold-Based Derivatization for Target-Oriented Libraries

The 4-(4-phenylpiperazin-1-yl)aniline core is an excellent scaffold for the construction of combinatorial libraries aimed at specific biological targets. Scaffold-based derivatization allows for the systematic and rapid generation of a large number of analogues for high-throughput screening.

A fragment library has been constructed based on the 4-(piperazin-1-yl)aniline scaffold. researchgate.net In this approach, mono-amino and bis-amino derivatives were synthesized and used in "click chemistry" reactions (Copper(I)-catalyzed Azide-Alkyne Cycloaddition) to generate a library of triazole-linked compounds. This library was then screened for stabilizers of the c-MYC G-quadruplex, a potential anticancer target. researchgate.net

Solid-phase synthesis is another powerful technique for creating large libraries. For example, a 160-member library was generated from a 4-phenyl-2-carboxy-piperazine scaffold by combining it with various sulfonyl chlorides, acid chlorides, and amines. diva-portal.org This approach enables the modular and efficient synthesis of a diverse set of compounds for biological screening. researchgate.net The design of such libraries is often guided by the structure of a known biological target, leading to the creation of target-oriented libraries with a higher probability of identifying active compounds. nih.gov

| Library Synthesis Approach | Scaffold | Key Reaction | Library Application | Reference |

| Fragment-Based Library | 4-(piperazin-1-yl)aniline | CuAAC (Click Chemistry) | c-MYC G-Quadruplex Stabilizers | researchgate.net |

| Solid-Phase Synthesis | 4-phenyl-2-carboxy-piperazine | Amidation, Sulfonylation | General Screening | diva-portal.org |

| Scaffold-Oriented Synthesis | Thienopyrazole | Multi-step synthesis | Kinase Inhibitors | nih.gov |

This table provides examples of how the 4-(4-phenylpiperazin-1-yl)aniline scaffold and related structures are used to generate target-oriented libraries.

Structure Activity Relationship Sar Studies of 4 4 Phenylpiperazin 1 Yl Aniline Analogues

Impact of Substituent Position and Electronic Effects on Molecular Interactions

The position and electronic properties of substituents on the aromatic rings of 4-(4-phenylpiperazin-1-yl)aniline analogues are critical determinants of their interaction with biological targets. Research on related 4-anilinoquinazolines, which share a similar aniline (B41778) moiety, has shown that electron-donating groups on the quinazoline (B50416) ring enhance inhibitory activity at the ATP binding site of the epidermal growth factor receptor (EGFR). nih.gov Specifically, the 6,7-dimethoxy derivative was found to be the most potent analogue, suggesting that electron-rich systems can favorably modulate binding affinity. nih.gov

Furthermore, the presence of a halogen substituent on the fluorophenyl moiety of certain phenylpiperazine analogues was essential for their inhibitory effects on human equilibrative nucleoside transporters (ENTs). polyu.edu.hk This underscores the role that specific electronic modifications, such as the introduction of electronegative atoms, can have on molecular interactions.

| Substituent Modification | Impact on Molecular Interaction |

| Electron-donating groups on anilino-like rings | Increased potency at EGFR ATP binding site nih.gov |

| Varied substituent position on phenyl ring | Critical for dopaminergic system effects nih.gov |

| Halogen substitution on fluorophenyl moiety | Essential for ENT inhibitory activity polyu.edu.hk |

Steric Hindrance and Conformational Flexibility in Ligand-Target Recognition

The three-dimensional shape of a molecule, governed by steric hindrance and conformational flexibility, is paramount for effective ligand-target recognition. In a study of 4-anilidopiperidine analogues, constraints caused by methyl groups on the substituted aromatic ring were identified as a critical factor in determining the molecular conformation and, consequently, the binding affinity for opioid receptors. nih.gov

The arylpiperazine scaffold itself is known for its versatility and modular structure, which allows for modifications that can control the desired potency and selectivity. nih.gov The flexibility of the aliphatic chain often found in arylpiperazine derivatives allows the molecule to adopt different conformations to fit into binding pockets. mdpi.com However, excessive bulk can be detrimental. For example, in a series of phenylpiperazine derivatives targeting the serotonin (B10506) 5-HT2A receptor, a bulky bicyclic terminal fragment resulted in a steric clash and improper accommodation in the binding pocket, leading to reduced activity. nih.gov This contrasts with a smaller oxotriazinyl terminal fragment that formed an additional favorable contact. nih.gov

In another study, a comparison of aniline derivatives with their bulkier piperazine (B1678402) congeners revealed that a reduction in bulkiness, while maintaining lipophilicity, was beneficial for anticonvulsant activity. researchgate.net This suggests that an optimal balance of size and flexibility is crucial for effective ligand-target interactions.

| Structural Feature | Influence on Ligand-Target Recognition |

| Methyl group substitution on aromatic ring | Constrains molecular conformation, affecting opioid receptor binding nih.gov |

| Bulky terminal fragments | Can cause steric clashes and reduce binding affinity nih.gov |

| Reduced bulkiness | Favorable for anticonvulsant activity in some analogues researchgate.net |

Role of Linker Length and Connectivity on Interaction Profiles

The linker connecting the phenylpiperazine core to other molecular fragments significantly influences the interaction profile of the resulting analogues. The length and composition of this linker can dictate how the molecule spans binding sites and interacts with different receptor subpockets. nih.govmdpi.com Many antipsychotic agents that are dopamine (B1211576) D2 and D3 receptor ligands feature an aliphatic linker between a protonable amine and an acyl-like moiety. nih.gov

In the context of ligands targeting prostate-specific membrane antigen (PSMA), the linker structure has a profound effect on biological activity. nih.gov An optimal linker was found to contain an aliphatic fragment of 3-6 methylene (B1212753) units followed by a polypeptide chain. nih.gov While not directly studying 4-(4-phenylpiperazin-1-yl)aniline, this highlights the general principle that linker composition is key.

Studies on dopaminergic ligands have shown that modifying an aliphatic linker to a phenylmethyl or phenylethyl linker alters the affinity for D2 and D3 receptors. nih.gov The substitution pattern on these aromatic linkers further refines the interaction. For instance, N-(4-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}phenyl)acetamide, which contains a phenylethyl linker, demonstrated high affinity for both D2 and D3 receptors. nih.gov This indicates that both the length and the rigidity of the linker are important design elements.

| Linker Modification | Effect on Interaction Profile |

| Aliphatic chain length (3-6 CH2 units) | Optimal for certain PSMA ligands nih.gov |

| Modification from aliphatic to aromatic linker | Alters affinity for dopamine D2 and D3 receptors nih.gov |

| Presence of a flexible aliphatic chain | Allows for varied conformations to fit binding sites mdpi.com |

Comparative SAR with Related Phenylpiperazine Scaffolds

Comparing the structure-activity relationships of 4-(4-phenylpiperazin-1-yl)aniline analogues with other phenylpiperazine scaffolds provides a broader understanding of their therapeutic potential. For instance, arylpiperazines are recognized as a "privileged scaffold" for developing drugs targeting the central nervous system, particularly aminergic G protein-coupled receptors (GPCRs). nih.gov

In a study comparing different aryl groups at the 4-position of the piperazine ring, a phenyl-substituted compound showed strong cytotoxic activity against LNCaP cancer cells, outperforming derivatives with benzyl (B1604629) or pyridine (B92270) groups at the same position. mdpi.com This suggests that the phenyl group in the 4-(4-phenylpiperazin-1-yl)aniline scaffold is a key feature for certain biological activities.

Furthermore, when comparing phenylpiperazine analogues with 4-anilidopiperidines, it's noted that the latter have been extensively studied for their interaction with opioid receptors. nih.gov The N-phenyl-N-piperidin-4-yl-propionamide moiety is considered crucial for selective binding to the μ opioid receptor. nih.gov This provides a point of comparison for designing 4-(4-phenylpiperazin-1-yl)aniline analogues that may target different receptor families.

Quantitative Structure-Activity Relationship (QSAR) studies on various substituted phenyl-piperazine analogues have been conducted to model their activity as histamine (B1213489) H1-receptor antagonists. researchgate.net These studies have shown that electrostatic and steric factors are key correlates with the antagonistic effect, providing a framework for designing new derivatives with desired properties. researchgate.net

| Phenylpiperazine Scaffold Comparison | Key SAR Findings |

| Phenyl vs. Benzyl/Pyridine at piperazine 4-position | Phenyl substitution showed superior cytotoxic activity in one study mdpi.com |

| Phenylpiperazines vs. 4-Anilidopiperidines | Different scaffolds show selectivity for different receptor families (e.g., aminergic GPCRs vs. opioid receptors) nih.govnih.gov |

| QSAR on various phenylpiperazines | Electrostatic and steric properties are critical for antihistamine activity researchgate.net |

Molecular Interaction Studies Non Clinical Focus

The exploration of 4-(4-Phenylpiperazin-1-yl)aniline's interactions at the molecular level has centered on its potential to bind to various receptors and inhibit specific enzymes. These non-clinical studies are crucial for characterizing the compound's biochemical profile.

Receptor Binding Investigations

The phenylpiperazine moiety is a well-established pharmacophore that interacts with a range of neurotransmitter receptors. Investigations into the binding affinities of compounds structurally related to 4-(4-Phenylpiperazin-1-yl)aniline have provided valuable insights into its potential receptor interactions.

Table 1: Dopamine (B1211576) Receptor Binding Affinity for a Structural Analogue

| Compound | Receptor | Binding Affinity |

|---|---|---|

| 4-((4-Phenylpiperazin-1-yl)methyl)aniline | D2 | Micromolar (µM) |

Note: Data is for a close structural analogue and not the subject compound itself.

The phenylpiperazine scaffold is a common feature in many ligands targeting serotonin (B10506) receptors. Studies on various arylpiperazine derivatives indicate a propensity for high-affinity binding to the 5-HT1A receptor. nih.govnih.gov For instance, a series of N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-indazole-carboxamides, which share the 4-phenylpiperazin-1-yl core, have demonstrated significant affinity for both 5-HT1A and 5-HT2A receptors. nih.gov Specifically, the unsubstituted phenyl derivative in this series exhibited Ki values of 13 ± 0.9 nM for the 5-HT1A receptor and 153 ± 15 nM for the 5-HT2A receptor. nih.gov These findings suggest that 4-(4-Phenylpiperazin-1-yl)aniline may also possess notable affinity for these serotonin receptor subtypes, although direct binding data remains to be reported. The introduction of substituents on the piperazine (B1678402) ring has been shown to modulate the affinity and selectivity for these receptors. nih.gov

Table 2: Serotonin Receptor Binding Affinities for a Structurally Related Compound

| Compound | Receptor | Ki (nM) |

|---|---|---|

| N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-indazole-carboxamide | 5-HT1A | 13 ± 0.9 |

Note: Data is for a compound sharing the core phenylpiperazine moiety.

Molecular docking studies of arylpiperazine derivatives with dopamine and serotonin receptors have elucidated key interaction mechanisms. A crucial interaction for many of these ligands is the formation of a salt bridge between the protonated nitrogen of the piperazine ring and a highly conserved aspartate residue in the third transmembrane helix (TM3) of the receptors. nih.govmdpi.com For dopamine D2 receptor binding, interactions with amino acids such as Ser141, Ser122, and His189, as well as edge-to-face aromatic interactions with Phe178, Tyr216, and Trp182, have been identified for related benzimidazole-piperazine compounds. nih.gov Similarly, in serotonin receptors, the arylpiperazine moiety typically orients itself deep within the binding pocket. mdpi.com The specific interactions of 4-(4-Phenylpiperazin-1-yl)aniline would likely involve these conserved residues, with the phenyl group of the piperazine contributing to binding through hydrophobic and aromatic interactions within the receptor's binding cavity.

Enzyme Inhibition Mechanistic Studies

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition Characterization

Research into the therapeutic applications of monoacylglycerol lipase (MAGL) inhibitors has identified the phenyl(piperazin-1-yl)methanone scaffold as a promising starting point for the development of novel drug candidates. nih.gov MAGL is a key enzyme in the endocannabinoid system, primarily responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov The inhibition of MAGL leads to increased levels of 2-AG, which can modulate various physiological processes, making MAGL an attractive target for conditions such as neurodegenerative diseases, cancer, and inflammation. nih.govnih.gov

A study focused on the discovery of reversible MAGL inhibitors utilized a virtual screening approach to identify a novel phenyl(piperazin-1-yl)methanone inhibitor. nih.gov Subsequent molecular modeling and optimization led to the synthesis of a derivative, compound 4 , which demonstrated efficient and reversible inhibition of MAGL with an IC₅₀ value of 6.1 µM. nih.govresearchgate.net The reversibility of this inhibition is a significant finding, as irreversible MAGL inhibitors have been associated with potential side effects stemming from prolonged inactivation of the enzyme. nih.gov

Further investigations into the structure-activity relationship of these derivatives revealed the importance of specific structural features for MAGL interaction. researchgate.net Docking studies of compound 4 into the MAGL active site indicated key interactions, although the specific amino acid residues involved were not detailed in the provided abstracts. researchgate.net The study also highlighted the potential of these compounds in oncology, with derivative 4 showing antiproliferative activity against several cancer cell lines. nih.govresearchgate.net

Table 1: MAGL Inhibition Data for Phenyl(piperazin-1-yl)methanone Derivative

| Compound | Target | IC₅₀ (µM) | Inhibition Type |

| Derivative 4 | MAGL | 6.1 | Reversible |

Tubulin Polymerization Inhibition Studies

The 4-phenylpiperazin-1-yl moiety is a key structural feature in a class of potent tubulin polymerization inhibitors. Specifically, a series of N-heterocyclic (4-phenylpiperazin-1-yl)methanones derived from phenoxazine (B87303) and phenothiazine (B1677639) have demonstrated significant antiproliferative properties by targeting tubulin.

One of the standout analogues, 10-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-10H-phenoxazine-3-carbonitrile , exhibited exceptionally low nanomolar GI₅₀ values, with a mean of 3.3 nM across a panel of 93 cancer cell lines. This indicates broad and potent anticancer activity. The mechanism of action for these compounds was confirmed to be the inhibition of tubulin polymerization.

Flow cytometry analysis revealed that this inhibition of tubulin dynamics leads to a cell cycle blockade at the G2/M phase. Further molecular investigations, including Western blotting and molecular docking studies, suggest that these phenylpiperazine derivatives bind to β-tubulin at the colchicine (B1669291) binding site. These findings underscore the suitability of the phenylpiperazine scaffold for the design and development of novel and highly effective tubulin polymerization inhibitors.

Tyrosinase Inhibition Mechanisms

Derivatives of 4-phenylpiperazine have been investigated as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. Inhibition of this enzyme is of interest for applications in cosmetics as skin-lightening agents and in the food industry to prevent enzymatic browning.

One study synthesized a series of tyrosinase inhibitors, including 3-(4-benzyl-1-piperidyl)-1-(4-phenylpiperazin-1-yl)propan-1-one and 2-(4-benzyl-1-piperidyl)-1-(4-phenylpiperazin-1-yl)ethanone derivatives. Among these, a compound designated as 4b was identified as the most potent inhibitor, with an IC₅₀ value of 3.80 µM against mushroom tyrosinase.

In a separate study, a series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives were designed and evaluated for their tyrosinase inhibitory activity. These compounds displayed IC₅₀ values ranging from 1.5 to 82.4 µM. The most potent compound in this series, 81a , which features hydrophobic ortho-substituents on the aroyl moiety, had an IC₅₀ value of 1.5 µM. These studies provide valuable structure-activity relationship (SAR) data for this class of tyrosinase inhibitors, highlighting the importance of the phenylpiperazine core.

Table 2: Tyrosinase Inhibition Data for Phenylpiperazine Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) |

| Compound 4b | Mushroom Tyrosinase | 3.80 |

| Compound 81a | Mushroom Tyrosinase | 1.5 |

Characterization of Reversible and Irreversible Covalent Inhibition

The nature of enzyme inhibition, whether reversible or irreversible, is a critical factor in drug design. Covalent inhibitors, which form a chemical bond with their target, can be either reversible or irreversible. Reversible covalent inhibitors offer the advantage of prolonged target engagement compared to non-covalent inhibitors, while potentially avoiding the toxicity associated with permanent, irreversible binding.

In the context of the 4-phenylpiperazin-1-yl scaffold, studies on MAGL inhibitors have specifically highlighted the development of reversible inhibitors. nih.gov For instance, the phenyl(piperazin-1-yl)methanone derivative 4 was confirmed to be a reversible MAGL inhibitor. nih.govresearchgate.net This is a desirable characteristic, as it may reduce the risk of side effects linked to the chronic, irreversible inactivation of the enzyme. nih.gov

The mechanism of covalent inhibition often involves an electrophilic "warhead" on the inhibitor that reacts with a nucleophilic amino acid residue (like cysteine, serine, or lysine) in the active site of the target protein. mdpi.comyoutube.com While the specific covalent interactions for the phenylpiperazine-based MAGL inhibitors were not fully detailed in the provided search results, the emphasis on their reversibility suggests that the covalent bond formed is designed to be labile under physiological conditions. nih.govmdpi.com For other targets like tubulin, the binding of phenylpiperazine derivatives is described at the colchicine site, which is typically a non-covalent interaction. The term "inhibition" in this context refers to the disruption of the protein's function, which does not necessarily imply covalent modification.

DNA Binding and Intercalation Studies

While the primary molecular interactions of many 4-phenylpiperazin-1-yl derivatives are with protein targets, there is evidence to suggest that this scaffold can also be incorporated into molecules that interact with DNA. The ability of a compound to bind to DNA, either through groove binding or intercalation, can be a mechanism for anticancer activity by interfering with DNA replication and transcription.

A study on newly synthesized 1,2-benzothiazine derivatives incorporating a phenylpiperazine moiety investigated their potential as anticancer agents. nih.gov Molecular docking studies for one of the most active compounds, BS230 (3-(4-chlorobenzoyl)-2-{2-[4-(3,4-dichlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide) , indicated an ability to bind to the minor groove of DNA. nih.gov This binding was also supported by fluorescence spectroscopy experiments. nih.gov

This finding suggests that the phenylpiperazine ring, as part of a larger molecular structure, can contribute to interactions with DNA. The benzothiazine and phenylpiperazine rings were proposed to be responsible for π-type interactions with the components of the DNA minor groove. nih.gov It is important to note that this is not direct evidence of DNA binding by 4-(4-phenylpiperazin-1-yl)aniline itself, but it demonstrates the potential for its derivatives to be designed as DNA-binding agents.

Molecular Recognition Pathways

The molecular recognition of 4-phenylpiperazin-1-yl derivatives by their biological targets is governed by a combination of specific intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. Molecular docking studies have provided insights into these recognition pathways for various targets.

For MAGL inhibition by phenyl(piperazin-1-yl)methanone derivatives, molecular modeling was crucial in identifying and optimizing lead compounds, indicating a specific binding mode within the enzyme's active site. nih.govresearchgate.net In the case of tubulin inhibitors, the phenylpiperazine moiety is part of a larger structure that docks into the colchicine binding site on β-tubulin, a well-defined pocket for inhibitor binding. nih.gov

Similarly, for COX-2 inhibitors based on a phenylpiperazine scaffold, computational docking showed interactions with key residues in the active site of the enzyme. nih.gov These examples collectively illustrate that the 4-phenylpiperazin-1-yl core serves as a versatile scaffold that can be chemically modified to achieve specific molecular recognition by a diverse range of biological targets.

Computational Chemistry and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as 4-(4-phenylpiperazin-1-yl)aniline, might interact with a biological target, typically a protein or nucleic acid.

While specific docking studies on 4-(4-phenylpiperazin-1-yl)aniline are not extensively reported in publicly available literature, a wealth of information can be gleaned from studies on structurally similar phenylpiperazine derivatives. These studies provide a framework for understanding the potential interactions of the title compound.

Binding affinity, often expressed as the dissociation constant (Kd) or inhibition constant (Ki), is a measure of the strength of the binding interaction between a ligand and its target. Molecular docking programs estimate this affinity using scoring functions, which can then be used to rank different compounds in a virtual screen.

For phenylpiperazine derivatives, binding affinities are highly dependent on the nature of the target and the substituents on the phenyl and piperazine (B1678402) rings. For instance, studies on various G-protein coupled receptors (GPCRs), such as serotonin (B10506) (5-HT) and dopamine (B1211576) receptors, have shown that phenylpiperazine derivatives can exhibit nanomolar affinities. nih.gov The affinity is influenced by factors like the length and branching of alkyl substituents on the piperazine nitrogen. nih.gov In a series of 1-arylsulfonyl-4-phenylpiperazine derivatives, some compounds showed moderate inhibitory activity against α-glucosidase. nih.gov Another study on phenylpiperazine analogs targeting dopamine D3 receptors found that bitopic binding could enhance affinity. nih.gov

Table 1: Predicted Binding Affinities of Phenylpiperazine Derivatives against Various Targets

| Derivative Class | Target | Predicted/Observed Affinity | Reference |

| 1-Arylsulfonyl-4-phenylpiperazines | α-Glucosidase | Moderate IC50 values | nih.gov |

| N-Phenylpiperazine analogs | Dopamine D3 Receptor | High affinity (nanomolar range) | nih.gov |

| Heterobicyclic phenylpiperazines | 5-HT1A Receptor | Nanomolar Ki values | nih.gov |

| Phenylpiperazine derivatives | α1A-Adrenoceptor | Affinity dependent on functional groups | rsc.org |

This table is illustrative and based on data for phenylpiperazine derivatives, not specifically 4-(4-phenylpiperazin-1-yl)aniline.

A crucial aspect of molecular docking is the identification of key amino acid residues within the target's binding pocket that form significant interactions with the ligand. For aminergic GPCRs, a common feature of arylpiperazine binding is a charge-reinforced hydrogen bond between the protonatable nitrogen atom of the piperazine ring and a conserved aspartic acid residue (Asp3.32). mdpi.com

Other important interactions include:

π-π stacking: The aromatic phenyl ring of the ligand can engage in π-π stacking interactions with aromatic residues like phenylalanine (Phe) and tyrosine (Tyr) in the binding pocket. mdpi.com

Hydrophobic interactions: The aliphatic parts of the piperazine ring and any alkyl substituents can form hydrophobic interactions with nonpolar residues. nih.gov

Hydrogen bonds: Besides the key interaction with aspartate, other hydrogen bonds can be formed with residues like serine (Ser) and glutamine (Gln). rsc.orgmdpi.com

In the context of DNA as a target, phenylpiperazine moieties have been shown to slide into the minor groove and participate in π-π stacking interactions with DNA bases. nih.gov

Table 2: Key Interacting Residues for Phenylpiperazine Derivatives with Various Targets

| Target | Key Interacting Residues | Type of Interaction | Reference |

| 5-HT1A Receptor | Asp116 (Asp3.32), Phe362 (Phe6.52) | Salt bridge, π-π stacking | mdpi.combg.ac.rs |

| α1A-Adrenoceptor | Asp106, Gln177, Ser188, Ser192 | Hydrogen bonds, electrostatic forces | rsc.org |

| Dopamine D2 Receptor | Asp3.32, Phe6.52, Trp6.48 | Salt bridge, π-π stacking | mdpi.com |

| DNA-Topo II complex | DT9, DA12, Asp463, Gly488 | π-π stacking, hydrogen bonds | nih.gov |

This table is illustrative and based on data for phenylpiperazine derivatives, not specifically 4-(4-phenylpiperazin-1-yl)aniline.

The binding mode describes how a ligand occupies the binding site of a receptor. For phenylpiperazine derivatives, several binding modes have been proposed based on computational and experimental data.

Orthosteric Binding: The ligand binds to the primary, evolutionarily conserved binding site of the receptor, where the endogenous ligand also binds. The interaction with Asp3.32 in aminergic GPCRs is a hallmark of orthosteric binding. mdpi.com

Bitopic Binding: The ligand is large enough to simultaneously occupy the orthosteric site and a secondary, allosteric binding pocket. nih.govmdpi.com This can lead to enhanced affinity and selectivity.

Intercalation/Groove Binding: When interacting with DNA, phenylpiperazine derivatives can intercalate between base pairs or, more commonly, bind to the minor groove. nih.gov The planar phenyl ring is crucial for these interactions.

The specific binding mode of 4-(4-phenylpiperazin-1-yl)aniline would depend on the target it interacts with. Its structure, featuring both a rigid aromatic system and a flexible piperazine linker, allows for adaptability to different binding pocket topographies.

Quantum Chemical Calculations (DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These calculations provide insights into the distribution of electrons, molecular orbital energies, and reactivity, which are fundamental to understanding a molecule's behavior.

The electronic structure of 4-(4-phenylpiperazin-1-yl)aniline is characterized by the interplay between the electron-donating aniline (B41778) moiety and the phenylpiperazine group. The amino group (-NH2) on the aniline ring is a strong electron-donating group, which increases the electron density of the phenyl ring it is attached to. wikipedia.org This influences the molecule's reactivity, particularly in electrophilic aromatic substitution reactions. wikipedia.org

DFT calculations can be used to compute various electronic properties, such as the molecular electrostatic potential (MEP). The MEP map visually represents the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For an aniline derivative, the area around the nitrogen atom of the amino group is expected to be a region of negative potential, making it susceptible to electrophilic attack.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides information about the molecule's chemical reactivity and kinetic stability. nih.gov

A small HOMO-LUMO gap generally implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For aniline and its derivatives, the HOMO is typically localized on the aniline ring and the nitrogen atom, while the LUMO distribution can vary depending on the substituents. physchemres.orgphyschemres.org The introduction of the phenylpiperazine moiety to the aniline core will modulate these orbital energies.

Table 3: Calculated HOMO-LUMO Energies and Gaps for Aniline and Related Compounds using DFT

This table provides examples of DFT calculations on related structures to illustrate the concept. The values can vary based on the specific DFT functional and basis set used. The HOMO-LUMO gap for 1-Amino-4-methylpiperazine and 4-Phenylpyrimidine were reported in the literature but the individual HOMO and LUMO values were not explicitly stated in the provided snippets.

For 4-(4-phenylpiperazin-1-yl)aniline, the HOMO is expected to have significant contributions from the aniline ring and its amino group, reflecting its electron-donating character. The LUMO would likely be distributed across the phenyl rings. The precise energies and distributions would require specific DFT calculations for this molecule.

Reactivity Descriptors and Electrophilicity Indices

The reactivity of a chemical species can be quantitatively described through a series of descriptors derived from conceptual Density Functional Theory (DFT). These descriptors, such as chemical potential (μ), hardness (η), softness (S), and the global electrophilicity index (ω), provide insight into the molecule's stability and its propensity to react as an electrophile or nucleophile. These parameters are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For 4-(4-Phenylpiperazin-1-yl)aniline, while specific experimental or detailed theoretical studies providing these exact values are not readily found in publicly accessible literature, the general principles of its structure allow for a qualitative prediction. The presence of the aniline moiety, with its electron-donating amino group, would significantly influence the electronic distribution, elevating the HOMO energy and suggesting nucleophilic characteristics at the aromatic ring and the nitrogen atom. Conversely, the phenylpiperazine group can modulate this reactivity.

A comprehensive theoretical study would involve geometry optimization of the molecule followed by frequency calculations at a suitable level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set). From the resulting HOMO and LUMO energies, the reactivity indices could be calculated using the following equations:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Hardness (η) = (I - A) / 2

Chemical Potential (μ) = -(I + A) / 2

Global Electrophilicity Index (ω) = μ² / (2η)

Without a dedicated computational study on 4-(4-Phenylpiperazin-1-yl)aniline, a data table of these specific values cannot be generated. However, studies on structurally related piperazine derivatives often utilize these descriptors to rationalize reaction mechanisms and predict sites of electrophilic or nucleophilic attack.

Non-Covalent Interaction Analysis

Non-covalent interactions (NCIs) are crucial in determining the supramolecular chemistry, crystal packing, and biological activity of a molecule. Analyses such as Hirshfeld surface analysis, Reduced Density Gradient (RDG), and Quantum Theory of Atoms in Molecules (QTAIM) are employed to visualize and quantify these weak interactions, including hydrogen bonds, van der Waals forces, and π-π stacking.

For 4-(4-Phenylpiperazin-1-yl)aniline, several types of non-covalent interactions can be anticipated:

N-H···N/O Hydrogen Bonds: The amine group of the aniline moiety can act as a hydrogen bond donor.

C-H···π Interactions: The aromatic rings provide sites for interactions with C-H bonds.

π-π Stacking: The two phenyl rings can engage in stacking interactions, which would be highly dependent on the molecule's conformation.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity. A pharmacophore model for 4-(4-Phenylpiperazin-1-yl)aniline and its derivatives would typically include features like:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Aromatic Rings (AR)

Hydrophobic Features (HY)

Positive Ionizable (PI) features

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases (virtual screening) to identify novel compounds that possess the same essential features and are therefore likely to exhibit similar biological activity.

The 4-phenylpiperazine scaffold is a common motif in medicinal chemistry, and various studies have employed virtual screening to discover inhibitors for different biological targets. For example, derivatives of 1-(4-phenylpiperazin-1-yl)ethanone (B3049689) were studied as CCR1 antagonists, where a pharmacophore model could highlight the importance of the piperazine nitrogen and the phenyl group for binding. However, a specific pharmacophore model developed solely from 4-(4-Phenylpiperazin-1-yl)aniline has not been identified in the surveyed literature.

Conformational Analysis and Energy Minimization

The biological activity and physical properties of a flexible molecule like 4-(4-Phenylpiperazin-1-yl)aniline are intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of the molecule. This process typically involves a systematic or stochastic search of the conformational space, followed by geometry optimization and energy minimization using molecular mechanics or quantum mechanics methods.

In Silico Assessment of Pharmacokinetic Relevant Parameters

Computational methods are widely used in the early stages of drug development to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, helping to identify candidates with favorable pharmacokinetic profiles.

Computational Permeability Predictions

Permeability across biological membranes, such as the intestinal epithelium (often modeled by Caco-2 cell monolayers) and the blood-brain barrier, is a critical factor for oral bioavailability and central nervous system activity. In silico models predict permeability based on various molecular descriptors, including lipophilicity (logP), polar surface area (PSA), molecular weight, and hydrogen bonding capacity.

Table 1: Predicted Physicochemical Properties Relevant to Permeability for 4-(4-Phenylpiperazin-1-yl)aniline (Note: These are generalized predictions from computational models and not experimental data.)

| Property | Predicted Value | Significance for Permeability |

|---|---|---|

| Molecular Weight | 253.35 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |

| XLogP3 | ~3.3 | Indicates moderate lipophilicity, favorable for membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~41.5 Ų | Suggests good intestinal absorption and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 1 | Favorable for permeability. |

Based on these descriptors, computational models would likely predict that 4-(4-Phenylpiperazin-1-yl)aniline has good potential for passive intestinal absorption. Studies on similar piperazine-containing series have utilized such computational predictions to guide the design of compounds with improved pharmacokinetic profiles.

Computational Metabolic Stability Predictions

The metabolic stability of a compound determines its half-life in the body. The primary site of drug metabolism is the liver, mediated mainly by the Cytochrome P450 (CYP) enzyme superfamily. In silico tools can predict the sites of metabolism on a molecule and its likely rate of degradation by various CYP isozymes (e.g., CYP3A4, CYP2D6, CYP2C9).

For 4-(4-Phenylpiperazin-1-yl)aniline, potential sites of metabolism include:

Aromatic hydroxylation: On either of the two phenyl rings. The para-position of the terminal phenyl ring is a likely site.

N-dealkylation: Cleavage of the phenyl group from the piperazine nitrogen.

Oxidation of the aniline nitrogen.

Computational models predict which of these sites are most susceptible to metabolism by docking the molecule into the active sites of CYP enzyme models and calculating the reactivity of each atom. While specific predictive data for the metabolic stability of 4-(4-Phenylpiperazin-1-yl)aniline is not available, studies on related structures, such as mTOR inhibitors with a phenylpiperazine side chain, have shown that this moiety can be subject to rapid metabolism, which is a key consideration in drug design.

Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed. For complex structures like phenylpiperazine derivatives, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous signal assignment. nih.govresearchgate.net

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in a molecule. In 4-(4-Phenylpiperazin-1-yl)aniline, distinct signals are expected for the protons on the two aromatic rings and the piperazine (B1678402) ring.

The protons on the phenyl ring attached to the piperazine nitrogen typically appear in the aromatic region (δ 6.8-7.3 ppm). The protons on the aniline (B41778) ring are also found in this region but are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing piperazine ring. The -NH₂ protons themselves would appear as a broad singlet, the chemical shift of which can be solvent-dependent. The piperazine protons, being aliphatic, resonate upfield, typically in the δ 3.0-3.5 ppm range, often as complex multiplets due to their chemical and magnetic environments. hmdb.caresearchgate.net

Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenyl-H (ortho, meta, para) | 7.25 - 6.85 | Multiplet |

| Aniline-H (ortho to -NH₂) | 6.65 | Doublet |

| Aniline-H (meta to -NH₂) | 6.80 | Doublet |

| Piperazine-H (adjacent to N-Ph) | 3.25 | Triplet |

| Piperazine-H (adjacent to N-Aniline) | 3.15 | Triplet |

Note: These are predicted values based on typical shifts for aniline and phenylpiperazine moieties. Actual values may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum reveals the number of distinct carbon environments and provides information about the carbon skeleton. Aromatic carbons typically resonate between δ 110-160 ppm, while aliphatic carbons, like those in the piperazine ring, appear further upfield. hmdb.cachemicalbook.com

The carbon attached to the amino group in the aniline ring is expected to be shielded, while the carbon at the junction with the piperazine nitrogen will be deshielded. Similarly, the carbons of the phenyl ring will show distinct signals based on their position relative to the piperazine nitrogen. The two sets of methylene (B1212753) carbons in the piperazine ring may be chemically equivalent or non-equivalent depending on the conformational dynamics of the molecule.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-NH₂ (Aniline) | 140.5 |

| C-N (Aniline) | 142.0 |

| C-H (Aniline) | 115.5, 119.0 |

| C-N (Phenyl) | 151.0 |

| C-H (Phenyl) | 116.0, 120.0, 129.0 |

| Piperazine (-CH₂-) | 49.5 |

Note: These are predicted values. Actual values may vary.

For a molecule with multiple overlapping signals in the aromatic region, 2D NMR is indispensable for assigning the structure. youtube.comipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (³J-coupling). sdsu.edu A COSY spectrum would show correlations between the adjacent protons on the aniline ring and between the protons on the phenyl ring. It would also confirm the coupling between the different sets of protons within the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon to which it is directly attached. youtube.comsdsu.edu This allows for the unambiguous assignment of carbon signals for all protonated carbons by linking the known proton shifts to their corresponding carbon partners.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. sdsu.edu HMBC is crucial for connecting the different fragments of the molecule. For instance, it would show correlations between the piperazine protons adjacent to the aniline ring and the carbons of that ring, confirming the point of attachment. It would also show correlations between the piperazine protons and the carbons of the phenyl ring, verifying the complete molecular structure. nih.govresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

The IR spectrum of 4-(4-Phenylpiperazin-1-yl)aniline would display characteristic bands for the amine, aromatic, and aliphatic moieties. nist.gov

N-H Stretching: The primary amine (-NH₂) group of the aniline moiety will show two characteristic sharp to medium bands in the region of 3300-3500 cm⁻¹. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations appear as a group of bands above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine ring will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=C Stretching: Aromatic ring C=C stretching vibrations result in several bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibrations for the aromatic C-N bond and the aliphatic C-N bonds will appear in the fingerprint region, typically between 1250 and 1360 cm⁻¹. researchgate.net

Expected IR Absorption Bands

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Medium, Doublet |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium to Weak |

| C-H Stretch | Aliphatic (Piperazine) | 2850 - 2960 | Medium |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |

| C-N Stretch | Aromatic Amine | 1250 - 1360 | Medium |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For 4-(4-Phenylpiperazin-1-yl)aniline (C₁₆H₁₉N₃), the exact mass is 253.1579 g/mol .